Lenampicillin hydrochloride
Overview
Description
Varacillin is a compound known for its antiviral properties, particularly against influenza viruses, herpes viruses, human immunodeficiency viruses, and hemorrhagic fever viruses . It is derived from humic acid, a long-chain molecule that is high in molecular weight, dark brown in color, and soluble in an alkaline solution . Varacillin is unique due to its high purity and the specific extraction process used to obtain it, making it safe for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Varacillin involves the extraction of humic acid from soil, peat, or lignite. This process includes autoclaving and other purification steps to remove harmful microbial agents such as bacteria, parasites, and viruses .
Industrial Production Methods: Industrial production of Varacillin follows stringent protocols to maintain its purity and efficacy. The process involves large-scale extraction and purification of humic acid, followed by quality control measures to ensure the final product meets the required standards for human consumption .
Chemical Reactions Analysis
Types of Reactions: Varacillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antiviral properties and its ability to interact with different molecular targets.
Common Reagents and Conditions: Common reagents used in the reactions involving Varacillin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of Varacillin depend on the specific reaction conditions and reagents used. These products are often intermediates that contribute to the compound’s antiviral activity.
Scientific Research Applications
Varacillin has a wide range of scientific research applications, including:
Chemistry: Varacillin is used as a model compound in studies involving humic substances and their interactions with various chemical agents.
Biology: Research on Varacillin focuses on its antiviral properties and its potential use in developing new antiviral drugs.
Mechanism of Action
Varacillin is unique compared to other similar compounds due to its high purity and the specific extraction process used to obtain it. Similar compounds include other humic acid derivatives, such as fulvic acid and humin. Varacillin stands out due to its extensive clinical data and patents for its use against various viruses .
Comparison with Similar Compounds
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSETTYJSGMCR-GLCLSGQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057835 | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80734-02-7 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenampicillin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENAMPICILLIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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